![molecular formula C22H19N3O4 B3447475 3,5-dimethoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3447475.png)
3,5-dimethoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
Overview
Description
3,5-dimethoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, also known as Cimbi-36, is a novel psychoactive compound that has been gaining attention in the scientific community due to its potential therapeutic applications. Cimbi-36 is a serotonin receptor agonist that binds to the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
Mechanism of Action
3,5-dimethoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a selective 5-HT2A receptor agonist, which means that it binds specifically to this receptor and activates it. The 5-HT2A receptor is involved in the regulation of mood, cognition, and perception. Activation of this receptor by 3,5-dimethoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide leads to an increase in the release of serotonin, which is a neurotransmitter that is involved in the regulation of mood and emotions. This increased release of serotonin may help to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
3,5-dimethoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to have several biochemical and physiological effects. One of the most significant effects is the increase in the release of serotonin, which is a neurotransmitter that is involved in the regulation of mood and emotions. 3,5-dimethoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has also been shown to increase the activity of certain brain regions that are involved in the regulation of mood and emotions. These effects may help to alleviate symptoms of depression and anxiety.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3,5-dimethoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments is its selective binding to the 5-HT2A receptor. This allows researchers to study the specific effects of activating this receptor without interfering with other neurotransmitter systems. However, one of the limitations of using 3,5-dimethoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments is its complex synthesis method, which may make it difficult for some researchers to obtain and use.
Future Directions
There are several future directions for research on 3,5-dimethoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. One area of research is the development of new compounds that are similar to 3,5-dimethoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide but have improved pharmacological properties. Another area of research is the study of the long-term effects of 3,5-dimethoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide on the brain and body. Additionally, research on the use of 3,5-dimethoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in the treatment of other psychiatric disorders, such as schizophrenia, is also a promising area of research.
Conclusion:
3,5-dimethoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a novel psychoactive compound that has potential therapeutic applications in the treatment of depression, anxiety, and other mood disorders. Its selective binding to the 5-HT2A receptor and its ability to increase the release of serotonin make it a promising candidate for further research. However, its complex synthesis method and limited availability may make it difficult for some researchers to use. Further research is needed to fully understand the potential benefits and limitations of 3,5-dimethoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide.
Scientific Research Applications
3,5-dimethoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is the use of 3,5-dimethoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in the treatment of depression, anxiety, and other mood disorders. 3,5-dimethoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to increase the release of serotonin, which is a neurotransmitter that is involved in the regulation of mood and emotions. This increased release of serotonin may help to alleviate symptoms of depression and anxiety.
properties
IUPAC Name |
3,5-dimethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-13-6-7-14(22-25-20-19(29-22)5-4-8-23-20)11-18(13)24-21(26)15-9-16(27-2)12-17(10-15)28-3/h4-12H,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDWXCRUSPVXPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=CC(=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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